3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including drug design and materials science. The compound’s structure consists of a bicyclo[1.1.1]pentane core with a cyclobutyl group and a sulfonyl chloride functional group attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of sulfonyl chlorides to [1.1.1]propellane, followed by cyclobutylation. This process often requires specific catalysts and controlled reaction conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .
Major Products Formed
Major products formed from these reactions include various sulfonamide and sulfonate derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications. This can result in the inhibition of enzyme activity or the modulation of receptor functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as:
Uniqueness
What sets 3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride apart is its unique combination of a cyclobutyl group and a sulfonyl chloride functional group. This combination imparts distinct physicochemical properties, making it valuable for specific applications in drug design and materials science .
Eigenschaften
Molekularformel |
C9H13ClO2S |
---|---|
Molekulargewicht |
220.72 g/mol |
IUPAC-Name |
3-cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H13ClO2S/c10-13(11,12)9-4-8(5-9,6-9)7-2-1-3-7/h7H,1-6H2 |
InChI-Schlüssel |
UKWMPSSOWMSYNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C23CC(C2)(C3)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.